Cas no 50438-51-2 (1-Methoxycyclooctene)
1-Methoxycyclooctene Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctene, 1-methoxy-
- (1E)-1-methoxycyclooctene
- 1-METHOXYCYCLOOCTENE
- 1-METHOXYCYCLOOCTENE ---LIQUID---
- 1-methoxycyclooct-1-ene
- 1-Methoxy-cycloocten
- FR-2216
- SCHEMBL1053120
- AKOS006273055
- (1E)-1-methoxy-cyclooctene
- DTXSID70454536
- MFCD00229876
- (E)-1-methoxycyclooct-1-ene
- 50438-51-2
- (E)-1-Methoxy-cyclooctene
- 1-Methoxycyclooctene
-
- MDL: MFCD00229876
- Inchi: 1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+
- InChI Key: LACILBBCPMXTKX-VQHVLOKHSA-N
- SMILES: O(C)C1=CCCCCCC1 |t:2|
Computed Properties
- Exact Mass: 140.12000
- Monoisotopic Mass: 140.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 3.1
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 212.4±19.0 °C at 760 mmHg
- Flash Point: 74.7±17.2 °C
- Refractive Index: 1.457
- PSA: 9.23000
- LogP: 2.87090
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
1-Methoxycyclooctene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methoxycyclooctene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M742453-50mg |
1-Methoxycyclooctene |
50438-51-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M742453-100mg |
1-Methoxycyclooctene |
50438-51-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M742453-500mg |
1-Methoxycyclooctene |
50438-51-2 | 500mg |
$ 185.00 | 2022-06-03 | ||
| A2B Chem LLC | AG18997-1g |
1-METHOXYCYCLOOCTENE |
50438-51-2 | 1g |
$112.00 | 2024-04-19 | ||
| A2B Chem LLC | AG18997-5g |
1-METHOXYCYCLOOCTENE |
50438-51-2 | 5g |
$307.00 | 2024-04-19 | ||
| abcr | AB357838-1g |
1-Methoxycyclooctene; . |
50438-51-2 | 1g |
€149.90 | 2025-04-18 | ||
| abcr | AB357838-5g |
1-Methoxycyclooctene; . |
50438-51-2 | 5g |
€438.30 | 2025-04-18 | ||
| abcr | AB357838-1 g |
1-Methoxycyclooctene; . |
50438-51-2 | 1g |
€149.90 | 2023-04-26 | ||
| abcr | AB357838-5 g |
1-Methoxycyclooctene; . |
50438-51-2 | 5g |
€438.30 | 2023-04-26 | ||
| 1PlusChem | 1P00DA8L-1g |
1-METHOXYCYCLOOCTENE |
50438-51-2 | 1g |
$120.00 | 2025-02-18 |
1-Methoxycyclooctene Suppliers
1-Methoxycyclooctene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-Methoxycyclooctene
Comprehensive Overview of 1-Methoxycyclooctene (CAS No. 50438-51-2): Properties, Applications, and Industry Insights
1-Methoxycyclooctene (CAS No. 50438-51-2) is a specialized cyclic ether compound with a unique molecular structure, combining an eight-membered ring with a methoxy functional group. This organic intermediate has garnered attention in synthetic chemistry due to its versatility in ring-opening reactions and polymer modification. Researchers frequently search for "1-Methoxycyclooctene synthesis" or "CAS 50438-51-2 applications," reflecting its growing relevance in material science and pharmaceuticals.
The compound's boiling point (typically 180–190°C) and solubility in organic solvents make it valuable for catalytic processes. Recent studies highlight its role in developing bio-based polymers, aligning with the global trend toward sustainable chemistry. Environmental concerns have driven searches like "green chemistry alternatives using cyclic ethers," where 1-Methoxycyclooctene shows promise due to its potential for low-toxicity derivatization.
In pharmaceutical research, 50438-51-2 serves as a precursor for chiral building blocks. Its strained ring structure facilitates stereoselective transformations, addressing frequent queries about "asymmetric synthesis with cyclic olefins." The compound's stability under mild conditions also makes it suitable for controlled release formulations, a hot topic in drug delivery system optimization.
Industrial applications leverage its crosslinking potential in elastomer production, with patents highlighting improved thermal resistance in rubber compounds. This connects to popular searches such as "high-performance additives for polymers." Analytical techniques like GC-MS and NMR spectroscopy are essential for quality control, as evidenced by frequent inquiries about "CAS 50438-51-2 characterization methods."
Emerging trends in carbon capture technologies have sparked interest in oxygenated cyclic compounds like 1-Methoxycyclooctene for CO2 absorption. Its electron-rich double bond enables interactions with greenhouse gases, responding to searches about "molecular traps for emissions." However, handling requires strict anhydrous conditions to prevent hydrolysis—a key consideration for laboratories.
The compound's structure-activity relationship continues to inspire computational chemistry studies, particularly in molecular docking simulations. This aligns with AI-driven research trends, where users often explore "predictive modeling for cyclic ether reactivity." Future directions may include photo-responsive materials, given its UV absorption characteristics around 220–250 nm.
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